![molecular formula C17H17FN2O3S B2791266 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone CAS No. 2034458-29-0](/img/structure/B2791266.png)
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone
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Description
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone
is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring with one sulfur atom and one nitrogen atom. The thiazepan ring is substituted with a 2-fluorophenyl group and a dioxido group. The molecule also contains a pyridin-3-yl group and a methanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepan ring and the introduction of the various substituents. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepan ring, the fluorophenyl group, and the pyridinyl group would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar dioxido group and the aromatic rings could influence its solubility and reactivity .Safety and Hazards
Future Directions
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-6-2-1-5-14(15)16-7-9-20(10-11-24(16,22)23)17(21)13-4-3-8-19-12-13/h1-6,8,12,16H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBXWPVRGJZCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone |
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